molecular formula C14H14N2O2 B3169976 N-(3-aminophenyl)-2-phenoxyacetamide CAS No. 939230-93-0

N-(3-aminophenyl)-2-phenoxyacetamide

Cat. No. B3169976
CAS RN: 939230-93-0
M. Wt: 242.27 g/mol
InChI Key: DMAFRSDTNJKKFR-UHFFFAOYSA-N
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Description

“N-(3-aminophenyl)-2-phenoxyacetamide” is a compound that contains an amide group (-CONH2), a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), and an ether group (an oxygen atom connected to two carbon atoms, -O-). The “3-aminophenyl” part refers to a benzene ring with an amino group (-NH2) at the 3rd position. The “2-phenoxyacetamide” part refers to an acetamide group (CH3CONH2) with a phenyl group attached to the 2nd position via an oxygen atom .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine (such as 3-aminophenol) with an appropriate acid chloride (such as 2-phenoxyacetyl chloride) in the presence of a base . This is a common method for forming amide bonds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an amide group, which can participate in hydrogen bonding and has a partial double bond character due to resonance. The phenyl rings contribute to the overall stability of the molecule through delocalization of electrons (aromaticity) .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo chemical reactions. For example, the amine group could be acylated or alkylated, and the amide group could be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amide group could enhance its solubility in water due to the ability to form hydrogen bonds .

Future Directions

The future directions for research on this compound would depend on its intended uses. If it’s a potential drug, future research could involve studying its pharmacological effects, optimizing its structure for better activity, and conducting preclinical and clinical trials .

properties

IUPAC Name

N-(3-aminophenyl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c15-11-5-4-6-12(9-11)16-14(17)10-18-13-7-2-1-3-8-13/h1-9H,10,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMAFRSDTNJKKFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-aminophenyl)-2-phenoxyacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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